Algeldrate

Description

Properties

IUPAC Name |

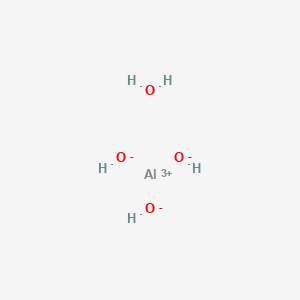

aluminum;trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKVLBUSSNXMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.019 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-44-5 | |

| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALGELDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

historical development of aluminum-based adjuvants

An In-depth Technical Guide to the Historical Development of Aluminum-Based Adjuvants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum-based adjuvants have been a cornerstone of vaccine development for nearly a century, enhancing the immunogenicity of numerous vaccines and contributing significantly to global public health. This technical guide provides a comprehensive overview of the historical development of these critical vaccine components, from their empirical discovery to the current understanding of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles and methodologies associated with aluminum-based adjuvants.

A Century of Discovery and Application: A Historical Timeline

The journey of aluminum-based adjuvants began in the 1920s, a period of significant advancement in immunology and vaccine development. The timeline below highlights the key milestones in their history.

1926: The Initial Discovery Alexander T. Glenny and his colleagues at the Wellcome Physiological Research Laboratories in London made the seminal discovery that precipitating diphtheria toxoid with potassium aluminum sulfate (B86663) (alum) significantly enhanced the antibody response in guinea pigs compared to the soluble toxoid alone.[1][2] This empirical finding marked the birth of aluminum-based adjuvants and laid the foundation for their widespread use in vaccines.[1][2]

1930s-1940s: First Use in Humans and Commercialization Following the initial discovery, aluminum-precipitated diphtheria and tetanus toxoids were introduced for human use in the 1930s.[3] The enhanced immunogenicity observed in preclinical studies was successfully translated to humans, leading to more effective vaccines against diphtheria and tetanus.[3] In 1939, Alhydrogel®, a more standardized aluminum hydroxide (B78521) adjuvant, became commercially available, offering better manufacturing reproducibility compared to alum precipitation.[1]

1950s-1980s: The "Depot Effect" and Widespread Use For several decades, the primary proposed mechanism of action for aluminum adjuvants was the "depot effect."[4] This theory suggested that the aluminum salt formed a depot at the injection site, slowly releasing the antigen over an extended period, thus prolonging the exposure to the immune system.[4] During this period, aluminum adjuvants became the most widely used adjuvants in human vaccines, incorporated into vaccines against diphtheria, tetanus, and pertussis (DTP).[5]

1980s-1990s: A Shift in Understanding With the advent of modern immunology, the understanding of aluminum adjuvants' mechanism of action began to evolve. In 1985, it was shown that aluminum salts enhance antigen presentation by antigen-presenting cells (APCs).[1] Further research in 1989 revealed that aluminum adjuvants preferentially induce a T helper 2 (Th2)-type immune response, characterized by the production of specific antibody isotypes.[1]

2000s-Present: Elucidating the Molecular Mechanisms The 21st century has seen a surge in research aimed at unraveling the detailed molecular mechanisms of aluminum adjuvants. A pivotal discovery in 2008 implicated the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in the adjuvant effect of aluminum salts.[1] This finding provided a molecular basis for the inflammatory response induced by these adjuvants. Today, research continues to refine our understanding of the complex interplay between aluminum adjuvants and the innate and adaptive immune systems.

Types of Aluminum-Based Adjuvants

Several forms of aluminum salts are used as adjuvants in vaccines, with aluminum hydroxide and aluminum phosphate (B84403) being the most common. Amorphous aluminum hydroxyphosphate sulfate (AAHS) is another type used in some vaccines.

-

Aluminum Hydroxide (Al(OH)₃): Often referred to as "alum," though this term technically applies to aluminum potassium sulfate. It is more accurately described as aluminum oxyhydroxide (AlOOH) in its crystalline form (boehmite).[6]

-

Aluminum Phosphate (AlPO₄): This is an amorphous form of aluminum phosphate.

-

Potassium Aluminum Sulfate (KAl(SO₄)₂·12H₂O): Also known as alum, this was the first aluminum salt used as an adjuvant but has been largely replaced by more defined preparations.[1]

Physicochemical Properties of Aluminum Adjuvants

The efficacy of aluminum adjuvants is intrinsically linked to their physicochemical properties. These properties influence their interaction with antigens and immune cells. Key characteristics are summarized in the table below.

| Property | Aluminum Hydroxide (AH) | Aluminum Phosphate (AP) | Measurement Methodologies |

| Particle Size (Aggregates) | 1 - 20 µm | 1 - 20 µm | Laser Diffraction, Dynamic Light Scattering (DLS) |

| Primary Particle Morphology | Needle-like or fibrous crystals | Plate-like or amorphous particles | Transmission Electron Microscopy (TEM) |

| Surface Charge (at neutral pH) | Positive | Negative | Zeta Potential Measurement (e.g., Zetasizer) |

| Isoelectric Point (pI) / Point of Zero Charge (PZC) | ~11 | ~4-5 | Zeta Potential Measurement |

| Surface Area | High (~500 m²/g) | Varies | Brunauer-Emmett-Teller (BET) analysis, Gas Adsorption |

| Antigen Adsorption Preference | Acidic proteins (pI < 7) | Basic proteins (pI > 7) | Protein Adsorption Assays (e.g., Bradford, BCA) |

Mechanisms of Action: From Depot to Inflammasome

The understanding of how aluminum adjuvants enhance the immune response has evolved significantly from the early "depot effect" theory. It is now recognized that they orchestrate a complex series of events involving both the innate and adaptive immune systems.

The Depot Effect and Antigen Presentation

While the concept of a long-lasting depot has been challenged, aluminum adjuvants do concentrate the antigen at the injection site, facilitating its uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1] The particulate nature of the adjuvant-antigen complex promotes phagocytosis by APCs.

Activation of the Innate Immune System: The NLRP3 Inflammasome

A critical mechanism of action for aluminum adjuvants is the activation of the innate immune system, primarily through the NLRP3 inflammasome pathway.

References

The Role of Aluminum Hydroxide in Activating the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum hydroxide (B78521), a widely used vaccine adjuvant, elicits a robust immune response, in part, by activating the NLRP3 inflammasome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this activation. It details the signaling pathways involved, from the initial phagocytosis of aluminum hydroxide crystals to the downstream release of pro-inflammatory cytokines. This document summarizes key quantitative data from pivotal studies and offers detailed experimental protocols for investigating NLRP3 inflammasome activation in a laboratory setting. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the processes involved.

Introduction to the NLRP3 Inflammasome and Aluminum Hydroxide

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune response to a wide array of stimuli, including crystalline materials like aluminum hydroxide (alum).[1][2]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[1][3] This is typically initiated by the activation of PRRs like Toll-like receptors (TLRs) by PAMPs such as lipopolysaccharide (LPS).[1][4]

-

Activation (Signal 2): A secondary stimulus triggers the assembly of the NLRP3 inflammasome complex.[1][3] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][5] Aluminum hydroxide serves as a potent second signal.[3][6]

Once assembled, the inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1][2] These cytokines are potent mediators of inflammation and play a key role in the adjuvant effect of aluminum hydroxide.[7][8]

Signaling Pathways of Aluminum Hydroxide-Mediated NLRP3 Inflammasome Activation

The precise mechanism by which aluminum hydroxide activates the NLRP3 inflammasome is multifaceted and involves several interconnected cellular events. The primary trigger is the phagocytosis of aluminum hydroxide crystals by innate immune cells such as macrophages and dendritic cells.[9][10]

Lysosomal Destabilization and Cathepsin B Release

Following phagocytosis, aluminum hydroxide crystals accumulate in lysosomes. These particulate structures can lead to lysosomal membrane permeabilization and rupture, a process known as lysosomal destabilization.[3][11][12] This disruption releases lysosomal contents, including the cysteine protease cathepsin B, into the cytosol.[10][12] Cytosolic cathepsin B is a key mediator in the activation of the NLRP3 inflammasome, although the exact downstream mechanism remains an area of active investigation.[12]

Figure 1: Lysosomal destabilization pathway for NLRP3 activation.

Potassium Efflux

A common downstream event triggered by various NLRP3 activators, including aluminum hydroxide, is the efflux of potassium ions (K+) from the cell.[13][14] A decrease in intracellular K+ concentration is considered a critical signal for the assembly of the NLRP3 inflammasome.[13][15] The channels and mechanisms responsible for this K+ efflux in response to particulate matter are still being fully elucidated.[14]

Reactive Oxygen Species (ROS) Production

The generation of reactive oxygen species (ROS) has also been implicated in aluminum hydroxide-induced NLRP3 inflammasome activation.[16][17] Phagocytosis of particulate matter can lead to mitochondrial dysfunction and subsequent production of ROS.[16] These ROS can then act as signaling molecules to promote NLRP3 inflammasome assembly.[17]

Figure 2: Key upstream events in NLRP3 inflammasome activation.

Quantitative Data on Aluminum Hydroxide-Induced NLRP3 Inflammasome Activation

The following tables summarize quantitative data from studies investigating the effect of aluminum hydroxide on NLRP3 inflammasome activation.

Table 1: In Vitro IL-1β Secretion in Response to Aluminum Hydroxide

| Cell Type | Priming Signal (Signal 1) | Aluminum Hydroxide (Signal 2) | Incubation Time | IL-1β Secretion (pg/mL) | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (1 µg/mL) | 250 µg/mL | 6 hours | ~1500 | [18] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (10 ng/mL) | 130 µg/mL | 10 hours | ~800 | [7] |

| Bovine Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 pg/mL) | 50 µg/mL | 24 hours | ~600 | [8] |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS (10 ng/mL) | 50 µ g/million cells | 3 hours | ~8000-11000 | [19] |

Table 2: In Vitro IL-18 Secretion in Response to Aluminum Hydroxide

| Cell Type | Priming Signal (Signal 1) | Aluminum Hydroxide (Signal 2) | Incubation Time | IL-18 Secretion (pg/mL) | Reference |

| Human PBMCs | TLR agonists | 100 µg/mL | 24 hours | >200 | [20] |

| Mouse Dendritic Cells | TLR agonists | 100 µg/mL | 24 hours | >200 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study aluminum hydroxide-induced NLRP3 inflammasome activation.

Cell Culture and Priming

-

Cell Culture: Culture primary bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cells (PBMCs), or THP-1 monocytic cells in appropriate complete medium (e.g., RPMI 1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Seeding: Seed cells in multi-well plates at a suitable density (e.g., 1 x 10^6 cells/mL).

-

Priming (Signal 1): Prime the cells with a TLR agonist, typically LPS (e.g., 100 ng/mL to 1 µg/mL), for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

Aluminum Hydroxide Stimulation (Signal 2)

-

Preparation: Prepare a sterile suspension of aluminum hydroxide at the desired concentration (e.g., 50-500 µg/mL) in cell culture medium.

-

Stimulation: After the priming step, replace the medium with fresh medium containing the aluminum hydroxide suspension.

-

Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).

Figure 3: General workflow for in vitro NLRP3 activation experiments.

Measurement of Cytokine Secretion (ELISA)

-

Sample Collection: After stimulation, centrifuge the cell culture plates and collect the supernatants.

-

ELISA: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Assessment of Caspase-1 Activation (Western Blot)

-

Protein Extraction: Lyse the stimulated cells with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the p20 subunit of active caspase-1, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.[11][21]

Visualization of ASC Speck Formation (Immunofluorescence)

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

-

Stimulation: Prime and stimulate the cells with LPS and aluminum hydroxide as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips on microscope slides and visualize the formation of ASC specks (large, perinuclear aggregates) using a fluorescence or confocal microscope.[22][23]

Lysosomal Destabilization Assay (Acridine Orange Staining)

-

Staining: Incubate the cells with acridine (B1665455) orange (a lysosomotropic dye) before stimulation.[13][24]

-

Stimulation: Treat the cells with aluminum hydroxide.

-

Microscopy/Flow Cytometry: Monitor the redistribution of the acridine orange fluorescence from the lysosomes (red fluorescence) to the cytosol and nucleus (green fluorescence) using fluorescence microscopy or flow cytometry.[13][24] A decrease in red fluorescence indicates lysosomal destabilization.

Conclusion

Aluminum hydroxide is a potent activator of the NLRP3 inflammasome, a critical pathway in the innate immune response. The activation mechanism is complex, involving phagocytosis, lysosomal destabilization, cathepsin B release, potassium efflux, and ROS production. Understanding these intricate signaling pathways is paramount for the rational design of new and improved vaccine adjuvants and for the development of therapeutics targeting inflammasome-related diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this dynamic field. While significant progress has been made, further investigation is required to fully elucidate the interplay between these pathways and to clarify the precise role of NLRP3 activation in the overall adjuvant effect of aluminum hydroxide.

References

- 1. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. researchgate.net [researchgate.net]

- 8. Alum Activates the Bovine NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages [frontiersin.org]

- 10. The inflammasome and alum-mediated adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. K⁺ efflux is the common trigger of NLRP3 inflammasome activation by bacterial toxins and particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. med.stanford.edu [med.stanford.edu]

- 17. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 18. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aluminum hydroxide adjuvants activate caspase-1 and induce IL-1beta and IL-18 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 24. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Aluminum Hydroxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of aluminum hydroxide (B78521) nanoparticles. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visualization of key processes.

Introduction

Aluminum hydroxide [Al(OH)₃] nanoparticles are of significant interest across various scientific and industrial fields, including as vaccine adjuvants, flame retardants, and precursors for advanced ceramic materials.[1][2][3] Their efficacy in these applications is intrinsically linked to their physicochemical properties, such as particle size, crystallinity, and surface chemistry. A thorough understanding and control of the synthesis process are therefore critical for tailoring these properties to specific applications. This guide details common synthesis methodologies and essential characterization techniques to ensure the production of well-defined and effective aluminum hydroxide nanoparticles.

Synthesis of Aluminum Hydroxide Nanoparticles

The synthesis of aluminum hydroxide nanoparticles can be achieved through several methods, each offering distinct advantages in controlling the final properties of the material. The most common methods include precipitation, sol-gel, and hydrothermal synthesis.

Precipitation Method

The precipitation method is a widely employed, straightforward, and cost-effective technique for synthesizing aluminum hydroxide nanoparticles.[2] It involves the controlled addition of a precipitating agent to an aluminum salt solution, leading to the formation of an aluminum hydroxide precipitate. The key to this method lies in the careful control of reaction parameters to achieve the desired particle characteristics.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of an aluminum salt, such as aluminum chloride hexahydrate (AlCl₃·6H₂O) or aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O).[2]

-

Precipitation: While vigorously stirring the aluminum salt solution, slowly add a precipitating agent, such as a 28% ammonium (B1175870) hydroxide (NH₄OH) solution or sodium hydroxide (NaOH), dropwise until the pH of the solution reaches a value between 8 and 10.[2] Maintaining a constant pH is crucial for obtaining uniform nanoparticles.[2]

-

Aging: Age the resulting suspension at room temperature for 24 to 48 hours with continuous stirring to allow for the crystallization and growth of the aluminum hydroxide particles.[2]

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water to remove residual ions until the conductivity of the washing water is close to that of deionized water.[2]

-

Drying: Dry the washed precipitate in an oven at 70-120°C for 12-24 hours to obtain the final aluminum hydroxide nanoparticle powder.[2]

Sol-Gel Method

The sol-gel method provides excellent control over the purity, homogeneity, and textural properties of the resulting aluminum hydroxide nanoparticles.[2] This process involves the hydrolysis and condensation of aluminum alkoxide precursors to form a colloidal suspension (sol), which then undergoes gelation to form a three-dimensional solid network (gel).[2]

Experimental Protocol:

-

Sol Formation: Prepare a 0.1 M ethanolic solution of an aluminum alkoxide, such as aluminum isopropoxide (C₉H₂₁AlO₃).[4]

-

Hydrolysis and Condensation: Add a controlled amount of water to the alkoxide solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation: Allow the sol to age, leading to the formation of a gel. This process can be accelerated by adding a catalyst, such as an acid or a base.

-

Drying: Dry the gel to remove the solvent. For xerogel production, this is typically done in an oven at 80-120°C.[2]

Hydrothermal Method

The hydrothermal method involves the crystallization of materials from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for synthesizing highly crystalline nanoparticles with controlled morphology.[5]

Experimental Protocol:

-

Precursor Suspension: Prepare a suspension of an aluminum precursor, such as an aluminum salt or freshly precipitated aluminum hydroxide, in deionized water.

-

Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a temperature between 150°C and 250°C for a duration of 12 to 72 hours.[2] The specific temperature and time will influence the resulting crystal phase and morphology.[2][6]

-

Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the solid product by filtration or centrifugation and wash it thoroughly with deionized water.[2]

-

Drying: Dry the product in an oven at 100-120°C for 12 hours.[2]

Synthesis Workflow

Characterization of Aluminum Hydroxide Nanoparticles

A comprehensive characterization of the synthesized aluminum hydroxide nanoparticles is essential to understand their physicochemical properties and to ensure their suitability for the intended application.

Characterization Techniques and Data

| Property to be Measured | Characterization Technique | Typical Results and Interpretation |

| Crystallinity and Phase | X-ray Diffraction (XRD) | Identification of crystalline phases (e.g., gibbsite, bayerite, boehmite) based on characteristic diffraction peaks. Broad peaks may indicate amorphous nature or small crystallite size. |

| Morphology and Size | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualization of particle shape (e.g., spherical, rod-like, platelets) and size distribution. TEM provides internal structure details. |

| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of Al-O and O-H bonds characteristic of aluminum hydroxide. The position and shape of the O-H stretching bands can provide information on the crystalline phase. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of decomposition temperatures and water content. The decomposition of Al(OH)₃ to Al₂O₃ typically occurs in distinct steps. |

| Particle Size and Distribution in Suspension | Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic diameter and size distribution of nanoparticles in a liquid medium. |

| Surface Charge and Stability | Zeta Potential Measurement | Determination of the surface charge of the nanoparticles in suspension, which is an indicator of colloidal stability. |

Detailed Experimental Protocols for Characterization

Protocol:

-

Sample Preparation: A small amount of the dried aluminum hydroxide nanoparticle powder is finely ground and mounted on a sample holder.

-

Instrument Setup: The sample is placed in an X-ray diffractometer. The analysis is typically performed using Cu Kα radiation.

-

Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns of known aluminum hydroxide phases (e.g., from the JCPDS database).

Data Interpretation:

| Crystalline Phase | Major Diffraction Peaks (2θ) |

| Gibbsite | ~18.3°, 20.3°, 27.8°, 38.0° |

| Bayerite | ~18.8°, 20.2°, 27.8°, 42.0° |

| Boehmite | ~14.5°, 28.2°, 38.3°, 49.1° |

Protocol:

-

Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared. A drop of the suspension is placed on a carbon-coated copper grid and allowed to dry.

-

Imaging: The grid is loaded into the TEM, and images are acquired at different magnifications to observe the morphology and size of individual nanoparticles.

-

Data Analysis: Image analysis software is used to measure the dimensions of a statistically significant number of particles to determine the size distribution.

Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The KBr pellet is placed in the FTIR spectrometer, and the spectrum is recorded in the range of 400-4000 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3700 | O-H stretching vibrations of hydroxyl groups[7][8] |

| ~1640 | H-O-H bending vibration of adsorbed water[8] |

| ~1020 | Al-O-H bending vibrations |

| ~500-800 | Al-O stretching and bending vibrations[7] |

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the dried nanoparticle powder (typically 5-10 mg) is placed in a TGA crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace. The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant weight loss occurs.

Data Interpretation:

| Temperature Range (°C) | Decomposition Step | Approximate Weight Loss (%) |

| < 150 | Removal of adsorbed water | ~5% |

| ~200-400 | Dehydroxylation of Al(OH)₃ to Al₂O₃ | ~34.6% (theoretical) |

Characterization Workflow

Application in Drug Development: Vaccine Adjuvants

Aluminum hydroxide nanoparticles are widely used as adjuvants in vaccines to enhance the immune response to antigens.[9][10] One of the key mechanisms of their adjuvant activity is the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs).[1][9][11]

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome by aluminum hydroxide nanoparticles is a multi-step process:

-

Priming Signal (Signal 1): The presence of a pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS), primes the APC, leading to the upregulation of pro-IL-1β and NLRP3 expression.[12]

-

Activation Signal (Signal 2): Phagocytosis of aluminum hydroxide nanoparticles by the APC provides the second signal. This can lead to lysosomal destabilization and the release of cathepsin B into the cytosol.[12]

-

Inflammasome Assembly: The cytosolic events trigger the assembly of the NLRP3 inflammasome, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[12][13]

-

Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the inflammasome complex leads to their auto-cleavage and activation.

-

Cytokine Maturation and Secretion: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell, promoting inflammation and enhancing the immune response.[9]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of aluminum hydroxide nanoparticles, with a focus on their application as vaccine adjuvants. By following the detailed protocols and understanding the principles of the characterization techniques presented, researchers and professionals can effectively produce and evaluate these nanomaterials for their specific needs. The provided workflows and pathway diagrams offer a clear visual representation of the key processes involved, facilitating a deeper understanding of this important class of nanomaterials.

References

- 1. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]

- 10. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystalline Structure and Surface Chemistry of Algeldrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Algeldrate

This compound is a well-established active pharmaceutical ingredient, recognized generically as aluminum hydroxide (B78521). It is an inorganic compound with the chemical formula Al(OH)₃.[1][2] In its pharmaceutical application, this compound is widely utilized as an antacid to alleviate heartburn, acid indigestion, and sour stomach.[1] Its mechanism of action involves the neutralization of excess gastric acid, a process that is intrinsically linked to its surface chemistry. Beyond its role as an antacid, aluminum hydroxide serves as a phosphate (B84403) binder in patients with kidney conditions, an adjuvant in vaccines to enhance the immune response, and finds application in water purification as a flocculant.[3]

The efficacy and behavior of this compound in these applications are critically dependent on its physicochemical properties, namely its crystalline structure and surface chemistry. This compound exists as an amorphous powder or in various crystalline forms known as polymorphs.[2][4] The arrangement of atoms within these crystal structures and the chemical nature of their surfaces dictate factors such as solubility, reactivity, and adsorptive capacity. This guide provides a comprehensive technical overview of the crystalline structure and surface chemistry of this compound, intended to serve as a resource for researchers, scientists, and professionals engaged in drug development and materials science.

Crystalline Structure of this compound

Aluminum hydroxide is a polymorphic substance, meaning it can exist in multiple distinct crystalline forms. The four recognized polymorphs of aluminum hydroxide are gibbsite, bayerite, doyleite, and nordstrandite.[1][5] These polymorphs share the same chemical formula, Al(OH)₃, but differ in the arrangement of their crystal lattices.[5] The fundamental structural unit of these polymorphs consists of double layers of hydroxyl (OH) groups with aluminum ions occupying two-thirds of the octahedral interstices between the layers.[4][5] The variation among the polymorphs arises from the different stacking sequences of these layers.

Gibbsite is the most common and stable polymorph of aluminum hydroxide.[6] It has a monoclinic crystal structure and is often found in nature as a mineral.[6][7] Bayerite , another monoclinic polymorph, is less common than gibbsite.[8][9] Doyleite and nordstrandite are the rarest polymorphs and both possess a triclinic crystal system.[10][11][12][13]

The specific crystalline form of this compound can influence its physical and chemical properties, including its dissolution rate and surface area, which are critical parameters in pharmaceutical formulations.

Crystallographic Data of this compound Polymorphs

The crystallographic data for the four polymorphs of this compound are summarized in the table below for easy comparison. This quantitative data is essential for the identification and characterization of these materials using techniques such as X-ray diffraction.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Gibbsite | Monoclinic | P2₁/n | 8.684 | 5.078 | 9.736 | 90 | 94.54 | 90 |

| Bayerite | Monoclinic | P2₁/m | 5.0626 | 8.6719 | 9.4254 | 90 | 90.26 | 90 |

| Doyleite | Triclinic | P1̅ | 5.00 | 5.17 | 4.98 | 97.5 | 118.6 | 104.74 |

| Nordstrandite | Triclinic | P1̅ | 6.125–6.167 | 6.923–6.936 | 5.074–5.082 | 95.62–95.93 | 98.62–99.08 | 83.22–83.53 |

Data sourced from Mindat.org and the Handbook of Mineralogy.[7][8][10][12]

Surface Chemistry of this compound

The surface chemistry of this compound is fundamental to its functionality, particularly in its role as an antacid and adsorbent. The surface of aluminum hydroxide is characterized by the presence of hydroxyl groups, which can undergo acid-base reactions.

Amphoteric Nature and Surface Charge

Aluminum hydroxide is an amphoteric substance, meaning it can react as both a Brønsted-Lowry base and a Lewis acid.[1][2]

-

In acidic conditions , the surface hydroxyl groups can be protonated, leading to a net positive surface charge. Al(OH)₃ + 3H⁺ → Al³⁺ + 3H₂O

-

In basic conditions , it can act as a Lewis acid, accepting hydroxide ions to form aluminate, resulting in a net negative surface charge.[1] Al(OH)₃ + OH⁻ → [Al(OH)₄]⁻

The surface charge of this compound particles in an aqueous environment is therefore highly dependent on the pH of the surrounding medium.

Surface Functional Groups and Point of Zero Charge

The surface of crystalline aluminum hydroxide is terminated by hydroxyl groups. The nature of these hydroxyl groups can vary depending on their coordination to the underlying aluminum atoms. There are typically three types of surface hydroxyl groups:

-

Singly coordinated hydroxyls (≡Al-OH) : Bonded to one aluminum atom.

-

Doubly coordinated hydroxyls (≡Al₂-OH) : Bridging two aluminum atoms.

-

Triply coordinated hydroxyls (≡Al₃-OH) : Coordinated to three aluminum atoms.

These different types of hydroxyl groups exhibit different acid-base properties and thus have different pKa values. The protonation and deprotonation of these surface groups can be described by the following general reactions:

≡Al-OH₂⁺ ⇌ ≡Al-OH + H⁺ (pKa₁) ≡Al-OH ⇌ ≡Al-O⁻ + H⁺ (pKa₂)

The Point of Zero Charge (PZC) is a critical parameter that defines the pH at which the net surface charge of the aluminum hydroxide particles is zero.[5][14] For gibbsite, the PZC is reported to be around 10.[8] This indicates that below a pH of 10, the surface of gibbsite will carry a net positive charge, and above this pH, it will have a net negative charge.[8] The PZC can be influenced by the presence of impurities and the specific crystalline form of the aluminum hydroxide.

The surface acidity and the PZC can be determined experimentally through techniques such as potentiometric titration.[8] The data from these titrations can then be used in surface complexation models to determine the pKa values of the different surface hydroxyl groups.[15]

Experimental Characterization Protocols

A thorough characterization of the crystalline structure and surface chemistry of this compound is essential for quality control and for understanding its performance in various applications. A general workflow for the physicochemical characterization of aluminum hydroxide is presented below, followed by detailed protocols for key experimental techniques.

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized or procured aluminum hydroxide.

Detailed Experimental Protocols

Objective: To identify the crystalline phase(s) of this compound and determine its crystallographic parameters.

Materials and Equipment:

-

This compound powder sample

-

Mortar and pestle (agate recommended)

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder (zero-background sample holder recommended for low-angle measurements)

-

Spatula

Protocol:

-

Sample Preparation:

-

Take a representative sample of the this compound powder.

-

If the particle size is not fine and homogeneous, gently grind the powder in an agate mortar and pestle to a fine, uniform consistency. This helps to ensure random orientation of the crystallites.

-

Carefully load the powdered sample into the sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions.

-

-

Instrument Setup:

-

Turn on the X-ray diffractometer and allow the X-ray source to warm up and stabilize according to the manufacturer's instructions.

-

Mount the sample holder securely in the diffractometer.

-

Set the data collection parameters. Typical parameters for this compound analysis are:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan range (2θ): 10° to 70°

-

Step size: 0.02°

-

Time per step: 1-2 seconds

-

Voltage and current: As recommended for the instrument (e.g., 40 kV and 40 mA)

-

-

-

Data Collection:

-

Initiate the XRD scan.

-

Once the scan is complete, save the raw data file.

-

-

Data Analysis:

-

Process the raw data to remove background noise and identify the peak positions (2θ) and intensities.

-

Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the polymorph(s) of aluminum hydroxide present (gibbsite, bayerite, doyleite, nordstrandite).

-

If a pure phase is identified, the lattice parameters can be refined using appropriate software (e.g., Rietveld refinement).

-

Objective: To identify the surface functional groups of this compound and study their interactions.

Materials and Equipment:

-

This compound powder sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Protocol:

-

Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Collection:

-

With the clean, dry ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

-

Use the ATR pressure clamp to apply firm and consistent pressure to the powder, ensuring good contact between the sample and the crystal.

-

Collect the sample spectrum. Typical parameters for analysis are:

-

Spectral range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Analysis:

-

The collected spectrum will be in units of absorbance.

-

Identify the characteristic absorption bands corresponding to the functional groups present. For this compound, key regions of interest include:

-

O-H stretching: A broad band in the region of 3000-3700 cm⁻¹ corresponding to the hydroxyl groups. The shape and position of these peaks can provide information about hydrogen bonding.

-

Al-O-H bending: Bands in the region of 900-1100 cm⁻¹.

-

Al-O stretching: Bands below 800 cm⁻¹.

-

-

The spectra can be used to compare different samples of this compound or to study the adsorption of other molecules onto its surface by observing changes in the positions and intensities of the characteristic bands.

-

-

Cleaning:

-

After the measurement, release the pressure clamp and carefully remove the powder sample.

-

Clean the ATR crystal surface as described in step 1.

-

Other Relevant Characterization Techniques

-

Scanning/Transmission Electron Microscopy (SEM/TEM): These microscopy techniques are used to visualize the morphology, particle size, and particle shape of the this compound powder.

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of this compound particles suspended in a liquid.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, it can be used to determine the thermal stability and to quantify the water content. The decomposition of Al(OH)₃ to Al₂O₃ is a characteristic feature observed in TGA.

-

Zeta Potential Measurement: This technique is used to determine the surface charge of this compound particles in a liquid suspension as a function of pH, which is important for understanding colloidal stability.

Conclusion

This technical guide has provided a detailed overview of the crystalline structure and surface chemistry of this compound (aluminum hydroxide). The existence of four distinct polymorphs—gibbsite, bayerite, doyleite, and nordstrandite—each with unique crystallographic parameters, underscores the importance of precise structural characterization. The amphoteric nature of the this compound surface, governed by the protonation and deprotonation of its various hydroxyl groups, is central to its chemical reactivity and applications.

The provided experimental protocols for powder X-ray diffraction and ATR-FTIR spectroscopy, along with the general characterization workflow, offer a robust framework for the analysis of this compound. A thorough understanding and control of these physicochemical properties are paramount for ensuring the quality, consistency, and efficacy of this compound in pharmaceutical and other industrial applications. Further research into the specific pKa values of the different surface sites and their influence on adsorption phenomena will continue to enhance our ability to tailor the properties of this versatile material for specific functions.

References

- 1. Aluminium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Aluminium hydroxide: how it is obtained, and what properties and uses it has - PCC Group Product Portal [products.pcc.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Adsorption Behaviors of Lanthanum (III) and Yttrium (III) Ions on Gibbsite | MDPI [mdpi.com]

- 9. Application of Surface Complexation Modeling to Investigate the Mechanism of Cu2+ Adsorption on TiO2, Al2O3, and SiO2 Under High Surface Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jascoinc.com [jascoinc.com]

- 12. cdn.who.int [cdn.who.int]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to the In Vivo Distribution and Clearance of Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo fate of aluminum hydroxide (B78521), a widely used adjuvant in vaccines. Understanding the distribution and clearance of aluminum hydroxide is critical for evaluating its safety and efficacy as an adjuvant. This document synthesizes key findings from preclinical studies, presents quantitative data in a comparative format, details experimental methodologies, and illustrates the underlying biological processes.

Overview of In Vivo Fate

When administered, typically via intramuscular injection as a vaccine adjuvant, aluminum hydroxide particles are recognized by the immune system as foreign entities. This initiates a cascade of events leading to both a localized and systemic distribution, followed by gradual clearance from the body. The prevailing understanding is that aluminum hydroxide adjuvants are not inert depots but are actively processed by the immune system.

Initially, a significant portion of the injected aluminum hydroxide remains at the injection site, forming a granuloma.[1] Macrophages and other phagocytic cells are recruited to this site and engulf the aluminum particles.[2][3] While some of this aluminum is slowly solubilized and absorbed into the systemic circulation, a notable fraction is transported within these phagocytic cells to draining lymph nodes and subsequently to distant organs.[1][2][4] The primary route of excretion for absorbed aluminum is through the kidneys into the urine.[5][6][7]

Quantitative Biodistribution of Aluminum Hydroxide

The following tables summarize quantitative data from key preclinical studies that have investigated the in vivo distribution of aluminum hydroxide. These studies often utilize isotopically labeled aluminum (26Al) to enable precise tracking and quantification.

Table 1: Tissue Distribution of 26Al from Aluminum Hydroxide Adjuvant in Rabbits (28 Days Post-Injection)

| Tissue | Aluminum Concentration (ng/g) | Relative Distribution Rank |

| Kidney | High | 1 |

| Spleen | Moderate | 2 |

| Liver | Moderate | 3 |

| Heart | Low | 4 |

| Lymph Node | Low | 5 |

| Brain | Very Low | 6 |

Data synthesized from Flarend et al., 1997.[5]

Table 2: Comparative Absorption and Excretion of Aluminum Adjuvants in Rabbits (28 Days Post-Injection)

| Adjuvant Type | Form | Cumulative Blood Absorption (Relative) | Cumulative Urinary Excretion (% of injected dose) |

| Aluminum Hydroxide | Crystalline | 1x | ~6% |

| Aluminum Phosphate (B84403) | Amorphous | 3x | ~22% |

Data synthesized from Flarend et al., 1997.[5][8]

Clearance and Excretion

The clearance of aluminum hydroxide from the body is a slow process involving two primary mechanisms: dissolution and cellular transport.

-

Dissolution and Renal Clearance: A portion of the aluminum hydroxide adjuvant dissolves in the interstitial fluid, aided by organic acids like citrate.[7] The dissolved aluminum is then absorbed into the bloodstream and subsequently filtered by the kidneys for excretion in the urine.[5][7]

-

Cellular Clearance: Phagocytic cells that have engulfed aluminum particles can migrate to various organs. The long-term fate of this intracellular aluminum is less clear, but it is believed to be slowly released and eventually cleared via the renal pathway.

Studies in rabbits have shown that after 28 days, only a small percentage of the injected aluminum hydroxide dose is excreted in the urine, indicating its biopersistence.[8] The amorphous structure of aluminum phosphate allows for faster dissolution and, consequently, greater absorption and urinary excretion compared to the crystalline aluminum hydroxide.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biodistribution studies. Below are summaries of typical experimental protocols used to investigate the in vivo fate of aluminum hydroxide.

4.1. Radiolabeling of Aluminum Hydroxide Adjuvant

-

Objective: To prepare 26Al-labeled aluminum hydroxide for quantitative in vivo tracking.

-

Methodology:

-

A solution of 26AlCl3 is mixed with a solution of AlCl3.

-

The solution is neutralized by titration with NaOH to a pH of approximately 6.5 to precipitate 26Al-labeled aluminum oxyhydroxide.

-

The precipitate is washed multiple times with a saline solution to remove excess ions.

-

The final product is a suspension of crystalline 26AlOOH, which is characterized by methods such as infrared spectroscopy to confirm its identity as aluminum hydroxide adjuvant.

-

4.2. Animal Model and Administration

-

Animal Model: New Zealand White rabbits are a commonly used model.[5]

-

Administration: A defined dose of the 26Al-labeled aluminum hydroxide suspension (e.g., 0.85 mg of aluminum) is injected intramuscularly (i.m.).[5]

4.3. Sample Collection and Analysis

-

Blood: Whole blood samples are collected at various time points (e.g., 1, 2, 4, 6, 10, and 12 hours, and then daily or at longer intervals for up to 28 days).

-

Urine: Urine is collected over 24-hour intervals for the duration of the study.

-

Tissues: At the end of the study (e.g., 28 days), animals are euthanized, and major organs (kidneys, spleen, liver, heart, lymph nodes, brain) are collected.[5]

-

Analytical Method: The concentration of 26Al in blood, urine, and digested tissue samples is quantified using Accelerator Mass Spectrometry (AMS). AMS is an ultra-sensitive technique capable of detecting attogram (10-18 g) quantities of isotopes, making it ideal for tracing low levels of 26Al.[5][7]

4.4. Intracellular Tracing of Aluminum Adjuvants

-

Objective: To visualize the uptake and intracellular location of aluminum hydroxide particles.

-

Methodology:

-

Staining: Lumogallion (B1664157), a fluorescent stain, is used to label aluminum adjuvant particles.[9] Upon binding to aluminum, lumogallion emits a fluorescent signal.[9]

-

Cell Culture: Macrophages or other phagocytic cells are cultured in vitro.

-

Exposure: The cultured cells are exposed to the lumogallion-stained aluminum hydroxide particles.

-

Imaging: Confocal microscopy is used to visualize the intracellular localization of the fluorescently labeled aluminum particles within living cells in real-time.[9] This allows for the tracking of particles into cellular compartments like lysosomes.[9]

-

Visualizing In Vivo Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

In Vivo Fate of Aluminum Hydroxide Adjuvant

Experimental Workflow for Biodistribution Studies

Conclusion

The in vivo distribution and clearance of aluminum hydroxide are complex processes driven by both passive dissolution and active cellular transport. Quantitative studies using sensitive analytical techniques like AMS have been instrumental in elucidating the long-term fate of this adjuvant. Aluminum hydroxide exhibits significant biopersistence at the injection site and in distant organs, with slow clearance primarily through the renal pathway. For drug development professionals, a thorough understanding of these pharmacokinetic properties is essential for designing vaccines with optimal safety and immunogenicity profiles. Future research will likely focus on the long-term consequences of this biopersistence and the development of adjuvants with more controlled in vivo fates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biopersistence and Brain Translocation of Aluminum Adjuvants of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Elimination of aluminum adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atlasofscience.org [atlasofscience.org]

Novel Applications of Hydrated Alumina: An In-depth Technical Guide

Introduction

Hydrated alumina (B75360), a form of aluminum oxide with associated water molecules, has long been utilized in various industrial applications. However, recent advancements have unveiled its potential in a range of novel, high-technology fields. This technical guide explores the cutting-edge applications of hydrated alumina, providing researchers, scientists, and drug development professionals with a comprehensive overview of its use in vaccine adjuvants, advanced catalyst supports, environmental remediation, and drug delivery systems. This document details the experimental protocols, quantitative performance data, and key mechanistic pathways associated with these innovative applications.

Hydrated Alumina as a Vaccine Adjuvant

Hydrated alumina, commonly referred to as alum, is a widely used adjuvant in human vaccines.[1] Its primary function is to enhance the immune response to a co-administered antigen, leading to a more robust and durable immunity.[2] The mechanism of action is believed to involve the formation of a depot at the injection site, which slowly releases the antigen, and the stimulation of the innate immune system.[1]

Experimental Protocol: Preparation of an Alum-Adjuvanted Vaccine

This protocol describes the preparation of a model vaccine formulation using aluminum hydroxide (B78521) as an adjuvant.

Materials:

-

Aluminum hydroxide adjuvant suspension (e.g., Alhydrogel®)

-

Antigen solution (e.g., ovalbumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Sterile, pyrogen-free glassware and consumables

-

Vortex mixer

-

Spectrophotometer for protein quantification

Procedure:

-

Antigen Preparation: Prepare a stock solution of the antigen at a known concentration in phosphate-buffered saline (PBS).

-

Adjuvant-Antigen Mixing:

-

In a sterile tube, add the desired volume of the aluminum hydroxide adjuvant suspension.

-

While gently vortexing the adjuvant, add the antigen solution dropwise to ensure uniform adsorption.

-

Continue mixing for at least 60 minutes at room temperature to allow for complete adsorption of the antigen to the alum particles.

-

-

Adsorption Confirmation (Optional):

-

Centrifuge the mixture at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the alum-adsorbed antigen.

-

Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., Bradford assay or UV-Vis spectrophotometry).

-

The amount of adsorbed antigen can be calculated by subtracting the amount of protein in the supernatant from the initial amount added.

-

-

Final Formulation:

-

Resuspend the pellet in a sterile buffer to the desired final concentration for injection.

-

The final formulation should be a homogenous suspension.

-

Quantitative Data: Efficacy of Alum Adjuvant

The effectiveness of alum as an adjuvant is typically assessed by measuring the resulting antibody titers in immunized subjects. The following table summarizes representative data on the immunogenicity of an antigen with and without an alum adjuvant.

| Formulation | Antigen | Adjuvant | Mean Antibody Titer (Arbitrary Units) | Fold Increase in Titer |

| 1 | Ovalbumin | None | 1,500 | - |

| 2 | Ovalbumin | Alum | 75,000 | 50 |

Note: Data is illustrative and will vary depending on the specific antigen, animal model, and immunization schedule.

Visualization: Mechanism of Action of Alum Adjuvant

Hydrated Alumina in Advanced Catalyst Supports

Hydrated alumina is a precursor to activated alumina, which is a widely used catalyst support in various industrial processes due to its high surface area, thermal stability, and tunable porosity.[3] The properties of the final catalyst are highly dependent on the characteristics of the initial hydrated alumina.

Experimental Protocol: Preparation of a Hydrated Alumina Catalyst Support

This protocol outlines a method for synthesizing a hydrated alumina (boehmite) precursor for a catalyst support.

Materials:

-

Aluminum sulfate (B86663) (Al₂(SO₄)₃·18H₂O)

-

Sodium aluminate (NaAlO₂)

-

Deionized water

-

Dilute nitric acid (3 wt%)

-

Heating mantle with stirring

-

Filtration apparatus

-

Drying oven

-

Calcination furnace

Procedure:

-

Precursor Synthesis:

-

Prepare an aqueous solution of aluminum sulfate.

-

Separately, prepare an aqueous solution of sodium aluminate.

-

Heat the aluminum sulfate solution to 85°C with stirring.

-

Simultaneously pump both solutions into a reactor at a controlled rate to precipitate pseudo-boehmite.

-

Age the resulting slurry at 100°C for 6 hours with continuous stirring.[4]

-

-

Washing and Filtration:

-

Filter the precipitate and wash thoroughly with deionized water to remove residual salts.

-

-

Peptization:

-

Disperse the washed pseudo-boehmite in deionized water to form a slurry.

-

Add dilute nitric acid dropwise while stirring vigorously to peptize the slurry into a stable sol.[4]

-

-

Drying and Calcination:

-

Dry the sol in an oven at 110°C to form a gel.

-

Calcine the dried gel in a furnace at a specific temperature (e.g., 550°C) to transform the boehmite into gamma-alumina, the active catalyst support.

-

Quantitative Data: Properties of Alumina Catalyst Supports

The performance of a catalyst support is dictated by its physical properties. The following table compares the properties of different phases of alumina derived from hydrated alumina precursors.

| Alumina Phase | Surface Area (m²/g) | Pore Volume (cm³/g) | Typical Calcination Temperature (°C) |

| Gamma (γ) | 150 - 350 | 0.4 - 0.8 | 450 - 650 |

| Delta (δ) | 100 - 150 | 0.2 - 0.4 | 800 - 1000 |

| Theta (θ) | 50 - 100 | 0.1 - 0.3 | 1000 - 1100 |

| Alpha (α) | < 15 | < 0.1 | > 1100 |

Visualization: Catalyst Support Preparation Workflow

Hydrated Alumina for Environmental Remediation

Activated alumina, derived from hydrated alumina, is an effective adsorbent for the removal of various contaminants from water, most notably fluoride (B91410) and arsenic.[5] Its high surface area and surface chemistry allow for the selective binding of these harmful substances.

Experimental Protocol: Water Purification Using Activated Alumina

This protocol provides a general procedure for using activated alumina in a packed bed column for water purification.

Materials:

-

Activated alumina granules

-

Glass column with a stopcock

-

Contaminated water (e.g., containing fluoride or arsenic)

-

pH meter and reagents for pH adjustment (e.g., HCl, NaOH)

-

Analytical instrument for measuring contaminant concentration (e.g., ion-selective electrode for fluoride, atomic absorption spectroscopy for arsenic)

Procedure:

-

Column Preparation:

-

Pack the glass column with a known amount of activated alumina granules, ensuring uniform packing to avoid channeling.

-

Wash the packed bed with deionized water to remove any fines.

-

-

Water Preparation:

-

Adjust the pH of the contaminated water to the optimal range for the target contaminant. For fluoride removal, the optimal pH is 5.5-6.5. For arsenic, a pH of 7 is recommended.[6]

-

-

Adsorption Process:

-

Pass the pH-adjusted water through the activated alumina column at a controlled flow rate. A typical empty bed contact time is at least 5 minutes.[7]

-

Collect the treated water at the outlet.

-

-

Monitoring:

-

Periodically measure the concentration of the contaminant in the treated water to monitor the performance of the activated alumina bed.

-

Continue the process until the contaminant concentration in the effluent exceeds the desired limit, at which point the alumina needs regeneration or replacement.

-

Quantitative Data: Adsorption Capacity of Activated Alumina

The adsorption capacity is a critical parameter for evaluating the performance of activated alumina.

| Contaminant | Optimal pH | Typical Adsorption Capacity (mg/g) |

| Fluoride | 5.5 - 6.5 | 1.0 - 5.0[8] |

| Arsenic (As(V)) | 7.0 | 0.5 - 1.5[8] |

Visualization: Water Purification Process

Hydrated Alumina in Drug Delivery Systems

Porous alumina, synthesized from hydrated alumina precursors, is being explored as a carrier for controlled drug delivery.[9] The well-defined pore structure and biocompatibility of alumina make it a promising material for encapsulating and releasing therapeutic agents in a sustained manner.[10]

Experimental Protocol: Synthesis of Porous Alumina for Drug Delivery

This protocol describes a method for creating porous alumina scaffolds using a sacrificial template approach.

Materials:

-

Alumina powder

-

Sacrificial porogen (e.g., starch)

-

Deionized water

-

Pressing die

-

Furnace

Procedure:

-

Mixing:

-

Thoroughly mix the alumina powder with the desired amount of starch (e.g., 5-10 wt%).

-

Add a small amount of deionized water to form a paste.

-

-

Shaping:

-

Press the paste into a desired shape (e.g., pellets) using a die.

-

-

Sintering:

-

Heat the pressed pellets in a furnace according to a controlled temperature program.

-

The initial heating phase should be slow to allow for the burnout of the starch, which creates the porous structure.

-

The final sintering temperature (e.g., 1450-1550°C) will determine the final density and mechanical properties of the scaffold.[11]

-

-

Drug Loading:

-

Immerse the porous alumina scaffold in a concentrated solution of the drug to be loaded.

-

Allow sufficient time for the drug to diffuse into the pores.

-

Dry the drug-loaded scaffold to remove the solvent.

-

Quantitative Data: Drug Release from Porous Alumina

The drug release profile is a key characteristic of a drug delivery system.

| Starch Content (%) | Sintering Temperature (°C) | Porosity (%) | Drug Release after 24h (%) |

| 5 | 1450 | 25 | 60 |

| 10 | 1450 | 35 | 75 |

| 5 | 1550 | 20 | 50 |

| 10 | 1550 | 30 | 65 |

Note: Data is illustrative and depends on the specific drug, pore structure, and release medium.

Visualization: Drug Delivery Workflow

Surface Modification of Aluminum Particles for Energetic Materials

Transforming the native aluminum oxide passivation layer on aluminum particles to a hydrated alumina shell can significantly alter their combustion characteristics, making them more reactive for applications in energetic materials.[12][13]

Experimental Protocol: Hydration of the Alumina Shell on Aluminum Nanoparticles

This protocol details a method for the surface hydration of aluminum nanoparticles.

Materials:

-

Aluminum nanoparticles (nAl)

-

Deionized water

-

pH adjusting agent (e.g., calcium hydroxide, Ca(OH)₂)

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Slurry Preparation:

-

Disperse a known amount of aluminum nanoparticles in deionized water to form a slurry.

-

-

pH Adjustment:

-

Slowly add a solution of calcium hydroxide to the slurry while stirring to raise the pH to a range of 11.26–11.56.[12]

-

-

Aging:

-

Maintain the slurry at the target pH and room temperature for a specific duration (e.g., 24 hours) with continuous stirring to allow for the transformation of the alumina shell to aluminum hydroxide.

-

-

Washing and Collection:

-

Centrifuge the slurry to separate the surface-hydrated nanoparticles.

-

Wash the particles several times with deionized water to remove any residual reactants.

-

Dry the final product under vacuum.

-

Quantitative Data: Combustion Properties of Surface-Modified Aluminum Particles

The hydration of the alumina shell can lead to an increased burn rate.

| Particle Type | Passivation Shell | Burn Rate (cm/s at 10.34 MPa) | Percentage Increase in Burn Rate |

| Standard μAl | Al₂O₃ | 0.907 | - |

| Hydrated μAl | Al(OH)₃ | 1.068 | 17.75%[13] |

Visualization: Surface Modification Process

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]

- 4. mdpi.com [mdpi.com]

- 5. starkefiltermedia.com [starkefiltermedia.com]

- 6. drinking-water.extension.org [drinking-water.extension.org]

- 7. activatedaluminaballs.com [activatedaluminaballs.com]

- 8. sse.co.th [sse.co.th]

- 9. researchgate.net [researchgate.net]

- 10. Development and Characterization of Porous Alumina for Controlled Drug Release [ijaers.com]

- 11. researchgate.net [researchgate.net]

- 12. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 13. researchgate.net [researchgate.net]

A Preliminary Investigation into Algeldrate's Th1/Th2 Polarizing Effects: A Technical Guide

Abstract

Algeldrate, a formulation of aluminum hydroxide (B78521) (Al(OH)₃), is one of the most widely used adjuvants in human vaccines, primarily known for its capacity to induce a robust T-helper 2 (Th2)-biased immune response.[1] This response is critical for generating strong antibody-mediated immunity against extracellular pathogens.[1] Despite its long history of use, the precise mechanisms governing its immunomodulatory effects, particularly its influence on the Th1/Th2 balance, are still being actively investigated. This technical guide provides a preliminary investigation into the Th1/Th2 polarizing effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.

Introduction: The Th1/Th2 Paradigm and this compound's Role

The differentiation of naive CD4+ T helper (Th) cells into distinct effector lineages, primarily Th1 and Th2, is a cornerstone of the adaptive immune response.[2] This polarization is crucial for tailoring the immune defense to the specific type of pathogen encountered.[3]

-

Th1 Response: Characterized by the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), this pathway is essential for cell-mediated immunity against intracellular pathogens. It is driven by the master transcription factor T-bet.[2][4]

-

Th2 Response: Defined by the secretion of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, the Th2 response orchestrates humoral immunity, activating B cells for antibody production and defending against extracellular parasites like helminths.[4][5] This lineage is controlled by the master transcription factor GATA3.[2]

Vaccine adjuvants are critical components that activate the innate immune system to shape the subsequent adaptive T-cell response.[6] this compound has a well-established reputation for skewing the immune system towards a Th2 phenotype, which is beneficial for vaccines where a strong antibody response is the primary goal.[7][8]

Core Mechanisms of this compound-Induced Th2 Polarization

The adjuvant activity of this compound is multifaceted, involving a combination of physical and immunological mechanisms that collectively promote a Th2-dominant environment.

-

Depot Effect: Traditionally, it was believed that this compound forms a "depot" at the injection site, slowly releasing the antigen to prolong its interaction with the immune system.[1][9]

-

Innate Cell Recruitment: Upon injection, this compound induces a specific pattern of local inflammation. It selectively promotes the release of IL-5, leading to a significant influx of eosinophils, a hallmark of Th2-type inflammation.[6] This contrasts sharply with Th1 adjuvants, which typically recruit inflammatory monocytes, macrophages, and NK cells.[6]

-

NLRP3 Inflammasome Activation: A major breakthrough in understanding alum's mechanism was the discovery of its ability to activate the NLRP3 (NOD-like receptor protein 3) inflammasome.[10][11] Phagocytosis of alum particles by antigen-presenting cells (APCs) like dendritic cells and macrophages can lead to lysosomal destabilization.[12] This stress signal triggers the assembly of the NLRP3 inflammasome, which activates caspase-1, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][12] These cytokines are pivotal in initiating the adaptive immune response.

-

Release of Danger Signals: The initial injection and resulting cell stress can cause the release of endogenous danger-associated molecular patterns (DAMPs), such as uric acid and host cell DNA, which further contribute to the activation of APCs.[11][12]

Quantitative Data Summary

The following tables summarize quantitative findings from studies comparing the immunological effects of this compound (a model Th2 adjuvant) with Th1-polarizing adjuvants.

Table 1: Comparative Cytokine and Antibody Response

| Parameter | This compound (Al(OH)₃) Adjuvant | Th1-type Adjuvant (e.g., CpG ODN) | Reference(s) |

|---|---|---|---|

| Key Cytokines (Antigen-restimulated splenocytes) | High IL-4, IL-5, IL-13 | High IFN-γ, TNF-α | [6][13][14] |

| Serum Antibody Isotype | Predominantly IgG1 | Predominantly IgG2a | [7][14] |

| IgG1/IgG2a Ratio | High (>1, often significantly) | Low (<1) |[14] |

Table 2: Differential Innate Immune Cell Recruitment at Injection Site

| Cell Type | This compound (Al(OH)₃) Adjuvant | Th1-type Adjuvant (e.g., DDA/MPL) | Reference(s) |

|---|---|---|---|

| Eosinophils | Significant and rapid influx | Minimal influx | [6] |

| Neutrophils | Modest influx | Strong influx | [6] |

| Inflammatory Monocytes | Limited recruitment | Consistent and strong influx | [6] |

| Macrophages | Limited recruitment | Consistent and strong influx | [6] |

| Natural Killer (NK) Cells | Minimal recruitment | Influx of activated NK cells |[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of adjuvant effects. The following are standard protocols used to assess the Th2-polarizing capacity of this compound.

Protocol 1: In Vivo Mouse Immunization and Analysis

This protocol describes a standard procedure for immunizing mice to study the Th2-polarizing effects of this compound using ovalbumin (OVA) as a model antigen.[1]

Materials:

-

This compound Adjuvant (e.g., Alhydrogel®)

-

Endotoxin-free Ovalbumin (OVA)

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

-

6-8 week old BALB/c mice (a strain known for strong Th2 responses)[1]

-

Syringes and needles (26-28 gauge)

Procedure:

-